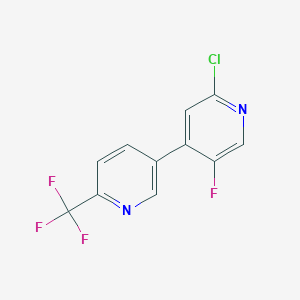
2'-Chloro-5'-fluoro-6-(trifluoromethyl)-3,4'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Chloro-5’-fluoro-6-(trifluoromethyl)-3,4’-bipyridine is a complex organic compound characterized by its unique structure, which includes a bipyridine core substituted with chloro, fluoro, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-5’-fluoro-6-(trifluoromethyl)-3,4’-bipyridine typically involves multi-step organic reactions. One common method includes the halogenation of a bipyridine precursor, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
化学反応の分析
Types of Reactions: 2’-Chloro-5’-fluoro-6-(trifluoromethyl)-3,4’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while substitution reactions can produce a variety of functionalized bipyridines.
科学的研究の応用
2’-Chloro-5’-fluoro-6-(trifluoromethyl)-3,4’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of advanced materials and as a precursor for various industrial chemicals.
作用機序
The mechanism by which 2’-Chloro-5’-fluoro-6-(trifluoromethyl)-3,4’-bipyridine exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The presence of chloro, fluoro, and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
類似化合物との比較
- 2-Chloro-5-fluoro-6-methylphenylboronic acid
- 2-Chloro-6-fluoro-3-methylphenylboronic acid
Comparison: Compared to these similar compounds, 2’-Chloro-5’-fluoro-6-(trifluoromethyl)-3,4’-bipyridine is unique due to its bipyridine core and the specific arrangement of substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
分子式 |
C11H5ClF4N2 |
|---|---|
分子量 |
276.62 g/mol |
IUPAC名 |
2-chloro-5-fluoro-4-[6-(trifluoromethyl)pyridin-3-yl]pyridine |
InChI |
InChI=1S/C11H5ClF4N2/c12-10-3-7(8(13)5-18-10)6-1-2-9(17-4-6)11(14,15)16/h1-5H |
InChIキー |
SJZVYMAEMMJYMI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C2=CC(=NC=C2F)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


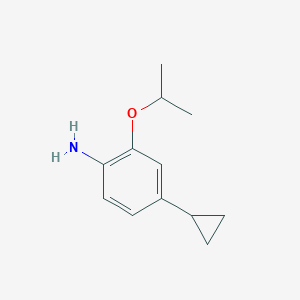
![sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphinate](/img/structure/B13721585.png)
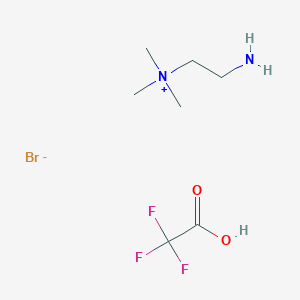
![N-Ethyl-2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13721590.png)
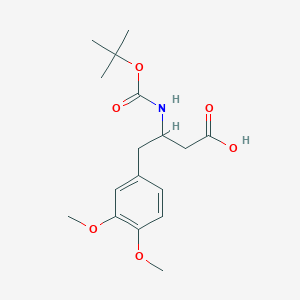
![2,2-Bis[4-(tert-butyl)benzyl]malonic Acid](/img/structure/B13721601.png)
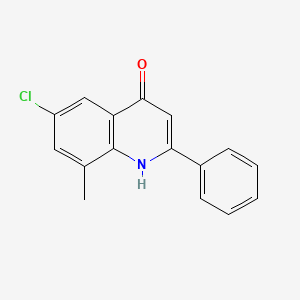
![3-Ethanesulfonylamino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721614.png)
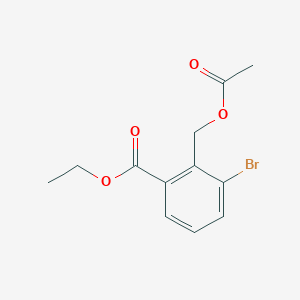
![N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13721632.png)
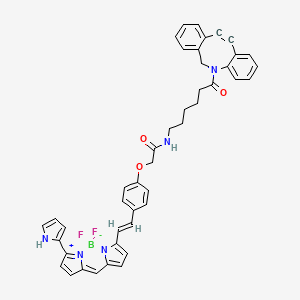
![N,N-Diethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721640.png)
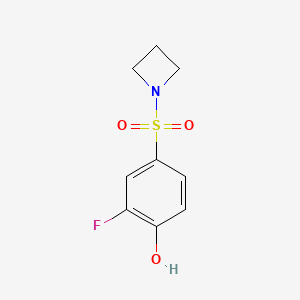
![2-[(3-Methyl-1H-pyrazol-5-ylthio)methylene]-5-(methylthio)thiophen-3(2H)-one](/img/structure/B13721658.png)
